molecular formula C21H22N4O2 B2961563 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034226-09-8

1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2961563
CAS No.: 2034226-09-8
M. Wt: 362.433
InChI Key: FUKDFSLMBJVBMN-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-25-18(7-10-24-25)16-11-15(12-22-14-16)13-23-20(26)21(8-9-21)17-5-3-4-6-19(17)27-2/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKDFSLMBJVBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as the underlying mechanisms of action.

Antibacterial Activity

Recent studies have demonstrated that compounds structurally similar to 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide exhibit significant antibacterial properties. For instance, a related pyrazole-based compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 22.4 to 30.0 µg/mL .

The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with protein synthesis, leading to cell death.

Antifungal Activity

In vitro studies indicate that certain derivatives of pyrazole exhibit antifungal activity, particularly against Candida albicans and Aspergillus niger. Although specific data on the target compound is limited, related compounds have shown promising results in inhibiting fungal growth .

Anticancer Properties

Preliminary investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit tumor growth through multiple pathways, including induction of apoptosis and cell cycle arrest. For example, compounds similar to 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide have been reported to modulate signaling pathways involved in cancer cell proliferation .

Case Studies

A study conducted on a series of pyrazole derivatives highlighted their biological activities:

Compound NameTarget StrainMIC (µg/mL)Activity
Compound AE. coli25.0Effective
Compound BS. aureus22.4Effective
Compound CC. albicans30.0Moderate

These findings underscore the potential for further exploration and optimization of similar compounds for therapeutic applications.

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with bacterial proteins. For instance, binding affinity calculations suggest that these compounds can effectively bind to active sites of enzymes critical for bacterial survival, such as β-lactamases .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:
The synthesis requires careful planning due to the compound’s structural complexity:

  • Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith conditions) or [2+1] cycloaddition strategies to avoid ring strain .
  • Pyrazole-Pyridine Linkage : Optimize Suzuki-Miyaura coupling for the pyridinylmethyl-pyrazole moiety, ensuring regioselectivity and minimizing by-products .
  • Carboxamide Bond : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopropanecarboxylic acid and the pyridinylmethylamine precursor .
  • Protecting Groups : Protect reactive sites (e.g., methoxy groups) during synthesis to prevent undesired side reactions .

Basic: How can researchers address low yields during the cyclopropane ring formation?

Answer:
Low yields often stem from steric hindrance or improper reaction conditions:

  • Catalyst Optimization : Test Pd/Cu or Rh-based catalysts for cyclopropanation efficiency .
  • Temperature Control : Maintain sub-0°C conditions during ring closure to stabilize intermediates .
  • Solvent Selection : Use dichloromethane or THF to enhance solubility of aromatic precursors .

Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • X-ray Crystallography : Resolve stereochemical uncertainties in the cyclopropane and pyrazole rings .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of the methoxyphenyl and pyridinylmethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Advanced: How can computational methods predict biological activity?

Answer:

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrazole and pyridine motifs as pharmacophores .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of the cyclopropane ring under physiological conditions (e.g., aqueous environments) .

Advanced: How should researchers analyze conflicting data in SAR studies?

Answer:

  • Controlled Variant Synthesis : Prepare analogs with systematic substitutions (e.g., methoxy → ethoxy) to isolate structural contributions .
  • Dose-Response Curves : Compare IC50 values across analogs to identify potency outliers .
  • Meta-Analysis : Cross-reference data with PubChem bioassay datasets to validate trends .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate carboxamide by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>98% by HPLC) .
  • Prep-HPLC : Apply C18 columns with acetonitrile/water mobile phases for challenging polar impurities .

Advanced: How can stability studies inform formulation development?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) to identify degradation pathways .
  • HPLC-MS Monitoring : Track hydrolysis of the carboxamide bond or oxidation of the pyridine ring .
  • Excipient Screening : Test cyclodextrins or PEGs to enhance solubility and shelf life .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Answer:

  • Metabolite Profiling : Use liver microsomes to identify reactive intermediates (e.g., epoxides from cyclopropane) .
  • CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 to predict drug-drug interactions .
  • Ames Test : Assess mutagenicity of the pyrazole-nitrogen moiety .

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